molecular formula C12H10ClNO3 B14911459 Ethyl 3-(2-chlorophenyl)-1,2-oxazole-5-carboxylate

Ethyl 3-(2-chlorophenyl)-1,2-oxazole-5-carboxylate

Cat. No.: B14911459
M. Wt: 251.66 g/mol
InChI Key: HZUOYOBJJXCMAZ-UHFFFAOYSA-N
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Description

Ethyl 3-(2-chlorophenyl)-1,2-oxazole-5-carboxylate is a chemical compound that belongs to the class of oxazole derivatives Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of an ethyl ester group, a chlorophenyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-chlorophenyl)-1,2-oxazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl 2-chloroacetate with 2-chlorobenzonitrile in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is often considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-chlorophenyl)-1,2-oxazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups onto the chlorophenyl ring.

Scientific Research Applications

Ethyl 3-(2-chlorophenyl)-1,2-oxazole-5-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-chlorophenyl)-1,2-oxazole-5-carboxylate involves its interaction with specific molecular targets. The oxazole ring and the chlorophenyl group can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(2-bromophenyl)-1,2-oxazole-5-carboxylate
  • Ethyl 3-(2-fluorophenyl)-1,2-oxazole-5-carboxylate
  • Ethyl 3-(2-methylphenyl)-1,2-oxazole-5-carboxylate

Uniqueness

Ethyl 3-(2-chlorophenyl)-1,2-oxazole-5-carboxylate is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties. The chlorine atom can influence the compound’s reactivity and interaction with biological targets, making it distinct from its analogs with different substituents.

Properties

Molecular Formula

C12H10ClNO3

Molecular Weight

251.66 g/mol

IUPAC Name

ethyl 3-(2-chlorophenyl)-1,2-oxazole-5-carboxylate

InChI

InChI=1S/C12H10ClNO3/c1-2-16-12(15)11-7-10(14-17-11)8-5-3-4-6-9(8)13/h3-7H,2H2,1H3

InChI Key

HZUOYOBJJXCMAZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=NO1)C2=CC=CC=C2Cl

Origin of Product

United States

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